Comparative Public Data Availability: Chk1-IN-4 vs. Clinical-Stage CHK1 Inhibitors
The most significant quantifiable differentiator for Chk1-IN-4 is the documented absence of a comprehensive public data profile. This is contrasted with the extensive and publicly available data for clinical-stage CHK1 inhibitors, which serve as a benchmark for what constitutes a well-characterized tool compound. While the patent claims Chk1-IN-4 to be a potent inhibitor [1], no peer-reviewed publications provide explicit IC50, Ki, or selectivity panel data for this specific molecule. This is a critical procurement consideration, as the behavior of the compound in cellular and in vivo models cannot be predicted from its primary sequence or patent claims alone [2].
| Evidence Dimension | Publicly Available Quantitative Potency and Selectivity Data |
|---|---|
| Target Compound Data | No peer-reviewed IC50/Ki data; qualitative description as a 'potent inhibitor' of CHK1 phosphorylation [2] |
| Comparator Or Baseline | Advanced comparators (e.g., MK-8776, SRA737, LY2606368) have published cellular IC50 values and selectivity profiles across >100 kinases [2] |
| Quantified Difference | Qualitative vs. quantitative data profile |
| Conditions | Literature and database review (April 2026) |
Why This Matters
This data gap significantly increases the experimental risk and the required validation effort for any research project using Chk1-IN-4, making it less suitable for applications where a well-characterized chemical probe is required.
- [1] Cai, X., Qian, C., & Wang, Y. D. (2017). 3,5-disubstituted pyrazoles useful as checkpoint kinase 1 (chk1) inhibitors, and their preparations and applications. Patent WO2017132928A1. View Source
- [2] Wells, C. I., Al-Ejeh, F., ... & Ashwell, S. (2021). Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. ACS Pharmacology & Translational Science, 4(2), 730-743. View Source
